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molecular formula C16H15NO3S B2923516 [1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol CAS No. 119160-84-8

[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]methanol

Cat. No. B2923516
M. Wt: 301.36
InChI Key: WINGCGFHGFKGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04894386

Procedure details

A solution of methyl 1-(4-methylphenylsulfonyl)indole-6-carboxylate (28.0 g) in tetrahydrofuran (250 ml) was added dropwise to a slurry of lithium aluminum hydride (4.5 g) in tetrahydrofuran (300 ml) at 0°. After stirring at 0° for 15 minutes, the excess lithium aluminum hydride was quenched with a saturated solution of sodium sulfate and the resultant white precipitate was removed by filtration. The filtrate was dried (MgSO4) and evaporated to give 6-hydroxymethyl-1-(4-methylphenylsulfonyl)indole (21.5 g, 84%) as an ivory solid; partial NMR (80 MHz, CDCl3): 2.33(s, 3H, ArCH3), 4.77(d, 2H, OCH2), 6.62(dd, 1H, H3 -indole), 7.97(m, 1H, H7 -indole).
Name
methyl 1-(4-methylphenylsulfonyl)indole-6-carboxylate
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([C:20](OC)=[O:21])[CH:18]=3)[CH:13]=[CH:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[OH:21][CH2:20][C:17]1[CH:18]=[C:19]2[C:14]([CH:13]=[CH:12][N:11]2[S:8]([C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=2)(=[O:10])=[O:9])=[CH:15][CH:16]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
methyl 1-(4-methylphenylsulfonyl)indole-6-carboxylate
Quantity
28 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=CC=C(C=C12)C(=O)OC
Name
Quantity
4.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring at 0° for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess lithium aluminum hydride was quenched with a saturated solution of sodium sulfate
CUSTOM
Type
CUSTOM
Details
the resultant white precipitate was removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCC1=CC=C2C=CN(C2=C1)S(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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